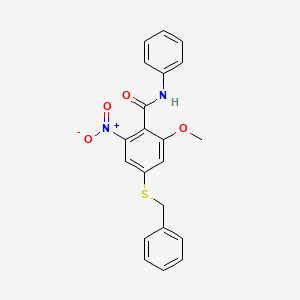![molecular formula C22H27N3O2S B3511360 N-[(4-piperidin-1-ylphenyl)carbamothioyl]-3-propan-2-yloxybenzamide](/img/structure/B3511360.png)
N-[(4-piperidin-1-ylphenyl)carbamothioyl]-3-propan-2-yloxybenzamide
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-piperidin-1-ylphenyl)carbamothioyl]-3-propan-2-yloxybenzamide typically involves the coupling of substituted benzamides with piperidine derivatives. One common method includes the reaction of 3-propan-2-yloxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-(piperidin-1-yl)aniline to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
N-[(4-piperidin-1-ylphenyl)carbamothioyl]-3-propan-2-yloxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
N-[(4-piperidin-1-ylphenyl)carbamothioyl]-3-propan-2-yloxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic agent for the treatment of tuberculosis, particularly drug-resistant strains.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
作用機序
The compound exerts its effects by inhibiting the enzyme CTP synthetase PyrG, which is essential for the biosynthesis of CTP, a nucleotide required for DNA and RNA synthesis. By inhibiting PyrG, the compound disrupts the nucleotide metabolic network, leading to the death of Mycobacterium tuberculosis. The activation of this compound requires the enzyme EthA, which converts it into its active form.
類似化合物との比較
Similar Compounds
5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide: Another compound that inhibits PyrG and has shown activity against Mycobacterium tuberculosis.
3-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide: Structurally similar and also targets PyrG.
Uniqueness
N-[(4-piperidin-1-ylphenyl)carbamothioyl]-3-propan-2-yloxybenzamide is unique due to its dual targeting mechanism, inhibiting both PyrG and PanK, another enzyme involved in coenzyme A biosynthesis. This dual inhibition enhances its efficacy against Mycobacterium tuberculosis, making it a promising candidate for the development of new antitubercular drugs .
特性
IUPAC Name |
N-[(4-piperidin-1-ylphenyl)carbamothioyl]-3-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c1-16(2)27-20-8-6-7-17(15-20)21(26)24-22(28)23-18-9-11-19(12-10-18)25-13-4-3-5-14-25/h6-12,15-16H,3-5,13-14H2,1-2H3,(H2,23,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQSSIHYYVHTEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B3511282.png)
![1,3-diethyl-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3511285.png)
![N-[4-(2-CHLORO-4-METHYLBENZAMIDO)-2-METHOXYPHENYL]-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B3511288.png)


![2-[(4-bromobenzyl)sulfanyl]-N-(4-methylbenzyl)acetamide](/img/structure/B3511311.png)
![[3-(2-PHENYL-1-ETHYNYL)PHENYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE](/img/structure/B3511312.png)
![3-(1-BENZOFURAN-2-CARBONYL)-1-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA](/img/structure/B3511315.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3511333.png)
![2-[(4-chlorophenyl)thio]-N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3511351.png)
![3,5-dimethoxy-N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B3511355.png)
![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-bromo-5-nitrophenyl)hydrazone]](/img/structure/B3511359.png)
![3-(2-NITROBENZOYL)-1-[4-(PYRROLIDIN-1-YL)PHENYL]THIOUREA](/img/structure/B3511367.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3511375.png)
